
Altiratinib
説明
Contextualization as a Tyrosine Kinase Inhibitor
Altiratinib is classified as a multi-targeted tyrosine kinase inhibitor (TKI). medchemexpress.comchemgood.com Tyrosine kinases are a family of enzymes that play a critical role in various cellular processes, including cell growth, division, differentiation, and death, by adding phosphate groups to tyrosine residues on proteins. ontosight.aijmicrobiol.or.kr In many types of cancer, these kinases are overactive or mutated, leading to uncontrolled cell proliferation and tumor development. nih.govontosight.ai TKIs are a class of targeted therapy drugs designed to block the action of these enzymes. ontosight.ai
This compound is distinguished by its "balanced" inhibitory profile, meaning it was designed to potently inhibit multiple key receptor tyrosine kinases (RTKs) simultaneously. aacrjournals.orgnih.govfirstwordpharma.com Its primary targets include MET (Mesenchymal-Epithelial Transition factor), TIE2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2), and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). aacrjournals.orgnih.govchemicea.com In addition to these, it also demonstrates potent inhibitory activity against Tropomyosin Receptor Kinase (TRK) family members (TrkA, TrkB, TrkC) and FLT3. deciphera.commedchemexpress.com By inhibiting these specific kinases, this compound aims to disrupt the signaling pathways that fuel tumor growth, survival, and the formation of new blood vessels (angiogenesis). nih.govchemicea.com
The compound was engineered to bind to the "switch control pocket" of its target kinases, which induces an inactive (type II) conformation of the enzyme, effectively blocking its function. aacrjournals.orgnih.govresearchgate.net This mechanism allows for durable inhibition of both the normal (wild-type) and mutated forms of kinases like MET. aacrjournals.orgnih.govfiercebiotech.com
Table 1: Kinase Inhibition Profile of this compound This table summarizes the in-vitro inhibitory activity of this compound against its primary kinase targets. The IC50 value represents the concentration of the drug required to inhibit 50% of the target kinase's activity.
Target Kinase | IC50 (nM) | Reference |
---|---|---|
MET | 2.7 | medchemexpress.comchemgood.comglpbio.com |
TIE2 | 8.0 | medchemexpress.comchemgood.comglpbio.com |
VEGFR2 | 9.2 | medchemexpress.comchemgood.comglpbio.com |
FLT3 | 9.3 | medchemexpress.combocsci.com |
TrkA (NTRK1) | 0.85 | medchemexpress.combocsci.com |
TrkB (NTRK2) | 4.6 | medchemexpress.combocsci.com |
TrkC (NTRK3) | 0.83 | medchemexpress.combocsci.com |
Research Nomenclature and Historical Development
This compound was developed by Deciphera Pharmaceuticals. ontosight.aiaacrjournals.org Throughout its preclinical and clinical development, it has been referred to by several research codes. The most common designation is DCC-2701 . nih.govdeciphera.comontosight.ai It has also been identified as DP-5164 . nih.govontosight.ainewdrugapprovals.org
The development of this compound progressed from laboratory research into clinical investigation. In May 2014, Deciphera Pharmaceuticals announced the initiation of a Phase 1 clinical trial for this compound (DCC-2701). deciphera.combiospace.com This trial was designed to evaluate the compound in patients with advanced solid tumors. deciphera.combiospace.comdrugbank.com The study, identified as NCT02228811, was a multicenter, dose-escalation study. patsnap.comdeciphera.com The FDA granted this compound an Orphan Drug Designation for the potential treatment of glioblastoma multiforme (GBM). newdrugapprovals.org
Table 2: Research and Development Nomenclature for this compound This table outlines the various identifiers used for this compound in research and clinical settings.
Identifier Type | Identifier | Reference |
---|---|---|
International Nonproprietary Name (INN) | This compound | nih.gov |
Research Codes | DCC-2701, DP-5164 | nih.govontosight.aichemgood.comnewdrugapprovals.org |
Developer | Deciphera Pharmaceuticals | ontosight.aiaacrjournals.org |
First Phase 1 Trial Initiation | May 2014 | deciphera.combiospace.com |
ClinicalTrials.gov Identifier | NCT02228811 | drugbank.compatsnap.com |
Chemical Name | N-(4-((2-(cyclopropanecarboxamido)pyridin-4-yl)oxy)-2,5-difluorophenyl)-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | nih.govchemicea.com |
Foundational Rationale in Targeted Cancer Therapeutics Research
The scientific rationale for the development of this compound is rooted in the concept of addressing multiple "hallmarks of cancer" with a single therapeutic agent. aacrjournals.orgresearchgate.net Cancer is understood as a complex disease involving not only the tumor cells themselves but also the surrounding tumor microenvironment, which provides essential support for tumor growth and progression. aacrjournals.org
The strategy behind this compound was to simultaneously block several key signaling pathways that contribute to tumor initiation, growth, invasion, and metastasis, as well as mechanisms that lead to drug resistance. aacrjournals.orgnih.gov
The specific kinases targeted by this compound were chosen for their critical roles in cancer biology:
MET , when activated by its ligand Hepatocyte Growth Factor (HGF), is involved in the etiology and progression of many human cancers, promoting tumor cell growth, invasion, and metastasis. aacrjournals.org HGF is often produced by stromal cells in the tumor microenvironment. aacrjournals.org
VEGFR2 is a primary mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and oxygen. jmicrobiol.or.kr
TIE2 , activated by angiopoietins (ANG), is another key regulator of angiogenesis and vascular stability. aacrjournals.org It can also mediate revascularization after anti-VEGF therapy, representing a pathway for evasive resistance. aacrjournals.org
TRK kinases are involved in the development and function of the nervous system, but fusions and mutations in their genes can act as oncogenic drivers in a wide range of tumors. deciphera.com
By concurrently inhibiting these pathways, this compound was designed to attack the cancer on multiple fronts: directly inhibiting tumor cell proliferation and survival while also disrupting the supportive tumor microenvironment by blocking angiogenesis and pathways that contribute to evasive resistance. deciphera.comaacrjournals.orgfirstwordpharma.com This multi-pronged approach was hypothesized to lead to more durable anti-tumor responses compared to agents that inhibit only a single pathway. aacrjournals.orgfirstwordpharma.com
特性
IUPAC Name |
1-N'-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,5-difluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNDEPIMDAZHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345847-93-9 | |
Record name | Altiratinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345847939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Altiratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALTIRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T678746713 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Altiratinib Action
Kinase Inhibition Spectrum and Selectivity
Altiratinib demonstrates a balanced and potent inhibitory profile against several key kinases implicated in cancer progression, including MET, TIE2, and VEGFR2. aacrjournals.orgnih.gov Its design as a single agent is intended to simultaneously block multiple tumor-promoting pathways. aacrjournals.orgresearchgate.net In addition to its primary targets, this compound also potently inhibits the TRK kinase family (TRKA, TRKB, and TRKC). aacrjournals.orgapexbt.com The selectivity of this compound is notable, showing greater than 10-fold selectivity for MET over FMS and KIT, and over 50-fold selectivity against a panel of other kinases including ABL1, EGFR, and SRC. aacrjournals.orgselleckchem.com
MET (Hepatocyte Growth Factor Receptor) Kinase Inhibition
The hepatocyte growth factor (HGF)–MET signaling axis is a critical pathway in the development and progression of many human cancers. aacrjournals.org this compound is a potent inhibitor of MET kinase, with a reported IC50 value of 2.7 nM for the recombinant enzyme. aacrjournals.orgapexbt.commedchemexpress.com
Inhibition of Wild-Type and Oncogenic Mutant MET Forms
A key feature of this compound is its ability to durably inhibit both wild-type and various oncogenic mutant forms of MET in both laboratory and living organism models. aacrjournals.orgresearchgate.netnih.govfiercebiotech.com This is significant as MET mutations can be drivers of certain cancers and can also emerge as a mechanism of resistance to other MET inhibitors. fiercebiotech.com this compound has demonstrated potent inhibition of several activating MET mutations located in the switch region. aacrjournals.org
IC50 values for this compound against wild-type and mutant MET kinases.
Kinase | IC50 (nM) |
---|---|
MET (Wild-Type) | 2.7 aacrjournals.orgapexbt.com |
MET D1228H | 3.6 medchemexpress.com |
MET D1228N | 1.3 medchemexpress.com |
MET Y1230C | 1.2 medchemexpress.com |
MET Y1230D | 0.37 medchemexpress.com |
MET Y1230H | 1.5 medchemexpress.com |
MET M1250T | 6.0 medchemexpress.com |
Suppression of HGF-Stimulated MET Phosphorylation
Hepatocyte growth factor (HGF) is the ligand for the MET receptor, and its binding leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways that promote tumor growth and invasion. aacrjournals.orgnih.govnih.gov this compound effectively suppresses HGF-stimulated MET phosphorylation. In human umbilical vein endothelial cells (HUVECs), this compound inhibited HGF-stimulated MET phosphorylation with an IC50 of 2.3 nmol/L. aacrjournals.orgselleckchem.com Similarly, in glioblastoma stem cells (GSC17 and GSC267), this compound robustly inhibited HGF-stimulated MET phosphorylation in a dose-dependent manner. nih.govresearchgate.net Studies have also shown that this compound inhibits MET phosphorylation in MET-amplified cell lines, such as EBC-1 and MKN-45, with IC50 values of 0.85 nM and 2.2 nM, respectively. apexbt.com
TIE2 (TEK Receptor Tyrosine Kinase) Inhibition
The angiopoietin (ANG)–TIE2 signaling axis is another crucial pathway involved in tumor angiogenesis and can mediate resistance to anti-VEGF therapies. aacrjournals.org this compound is a potent inhibitor of TIE2 kinase, with a reported IC50 of 8.0 nM. aacrjournals.orgapexbt.commedchemexpress.com
Angiopoietin-1 Stimulated TIE2 Phosphorylation Modulation
This compound has been shown to modulate TIE2 phosphorylation stimulated by its ligand, Angiopoietin-1 (Ang-1). In studies using HUVECs and EA.hy926 cells, this compound inhibited Ang-1-stimulated TIE2 phosphorylation with IC50 values of 1.0 nM and 2.6 nM, respectively. aacrjournals.orgapexbt.comselleckchem.com This inhibition of TIE2 signaling contributes to the anti-angiogenic effects of this compound. aacrjournals.org
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) Inhibition
The VEGF-VEGFR2 pathway is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. aacrjournals.orgapexbt.com this compound effectively inhibits VEGFR2 kinase with an IC50 of 9.2 nM. aacrjournals.orgapexbt.commedchemexpress.com In VEGF-stimulated HUVECs, this compound demonstrated inhibition of VEGFR2 phosphorylation with an IC50 of 4.7 nmol/L. aacrjournals.orgapexbt.comselleckchem.com By targeting VEGFR2, in addition to MET and TIE2, this compound provides a multi-pronged approach to blocking tumor revascularization and resistance pathways. aacrjournals.orgnih.gov
Inhibitory Activity of this compound on Cellular Phosphorylation.
Target | Cell Line | Stimulant | IC50 (nM) |
---|---|---|---|
MET | HUVEC | HGF | 2.3 aacrjournals.orgselleckchem.com |
MET | EBC-1 | - | 0.85 apexbt.com |
MET | MKN-45 | - | 2.2 apexbt.com |
TIE2 | HUVEC | Ang-1 | 1.0 aacrjournals.orgapexbt.comselleckchem.com |
TIE2 | EA.hy926 | Ang-1 | 2.6 aacrjournals.orgapexbt.comselleckchem.com |
VEGFR2 | HUVEC | VEGF | 4.7 aacrjournals.orgapexbt.comselleckchem.com |
VEGF-Stimulated VEGFR2 Phosphorylation Modulation
This compound demonstrates potent inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR2), a key mediator of angiogenesis. nih.gov In cellular assays using human umbilical vein endothelial cells (HUVECs), this compound effectively modulates the signaling cascade initiated by vascular endothelial growth factor (VEGF). aacrjournals.orgselleckchem.comapexbt.com Specifically, in VEGF-stimulated HUVECs, this compound inhibits the autophosphorylation of VEGFR2 with a reported half-maximal inhibitory concentration (IC50) of 4.7 nmol/L. aacrjournals.orgselleckchem.comapexbt.comselleckchem.comprobechem.com This inhibition of VEGFR2 phosphorylation disrupts the downstream signaling necessary for endothelial cell migration and proliferation, which are crucial steps in the formation of new blood vessels that supply tumors. nih.gov
TRK (Tropomyosin Receptor Kinase) Kinase Inhibition
This compound is a potent inhibitor of the tropomyosin receptor kinase (TRK) family, which plays a significant role in the development and progression of various cancers, particularly those driven by TRK gene fusions. nih.govdeciphera.comaacrjournals.org The inhibition of TRK signaling is a key component of this compound's antineoplastic activity. deciphera.com
This compound exhibits potent, single-digit nanomolar inhibitory activity across all three members of the TRK family: TRKA, TRKB, and TRKC. aacrjournals.orgnih.gov This "pan-TRK" inhibition ensures a comprehensive blockade of signaling pathways mediated by these receptors. aacrjournals.orgselleckchem.com In biochemical assays, this compound has been shown to inhibit the kinase activity of TRKA, TRKB, and TRKC with high potency. aacrjournals.orgselleckchem.commedchemexpress.com
Table 1: Biochemical Inhibition of TRK Kinases by this compound This table displays the half-maximal inhibitory concentration (IC50) of this compound against purified TRK kinase domains.
Kinase | IC50 (nmol/L) | Source(s) |
TRKA (Trk1) | 0.85 | aacrjournals.orgprobechem.commedchemexpress.com |
TRKB (Trk2) | 4.6 | aacrjournals.orgselleckchem.comprobechem.commedchemexpress.com |
TRKC (Trk3) | 0.83 | aacrjournals.orgprobechem.commedchemexpress.com |
The efficacy of this compound extends to both wild-type and oncogenic mutant forms of TRK kinases. firstwordpharma.com1stoncology.com It demonstrates potent inhibition of TRK phosphorylation in cell lines driven by TRK fusions, such as the TPM3-TRKA fusion found in KM-12 colon cancer cells. aacrjournals.orgselleckchem.comselleckchem.commedchemexpress.com In these KM-12 cells, this compound inhibits constitutive TRKA phosphorylation with an IC50 of 1.4 nmol/L. selleckchem.comselleckchem.com Furthermore, it inhibits cell proliferation in the NIH-3T3 cell line engineered to express the ETV6-TRKC fusion, with an IC50 of 0.5 nM. aacrjournals.org
A key feature of this compound's activity is its ability to inhibit certain TRK mutations that confer resistance to other inhibitors. nih.gov As a type II inhibitor, this compound has shown effectiveness against specific mutations that are resistant to type I TRK inhibitors like larotrectinib. nih.gov Research has demonstrated that a subset of larotrectinib-resistant NTRK1 mutations, including V573M, F589L, and G667C, retains sensitivity to this compound. nih.gov The NTRK1 V573M and G667C mutations, in particular, are highly sensitive to type II inhibitors such as this compound, cabozantinib, and foretinib. nih.gov
Table 2: Cellular Inhibition of TRK by this compound This table shows the IC50 values of this compound for inhibiting TRK phosphorylation or cell proliferation in various cancer cell lines.
Cell Line | Target/Process | IC50 (nmol/L) | Source(s) |
K562 | NGF-stimulated TRKA phosphorylation | 0.69 | aacrjournals.orgselleckchem.comselleckchem.com |
SK-N-SH | NGF-stimulated TRKA phosphorylation | 1.2 | aacrjournals.orgselleckchem.comselleckchem.com |
KM-12 (TPM3-TRKA fusion) | Constitutive TRKA phosphorylation | 1.4 | selleckchem.comselleckchem.com |
KM-12 (TPM3-TRKA fusion) | Cell Proliferation | 3.8 | aacrjournals.org |
NIH-3T3 (ETV6-TRKC fusion) | Cell Proliferation | 0.5 | aacrjournals.org |
Pan-TRK Kinase Inhibition (TRKA, TRKB, TRKC)
Concept of Balanced Multi-Kinase Inhibition
The design of this compound is founded on the principle of balanced multi-kinase inhibition. aacrjournals.orgnih.gov This strategy aims to simultaneously block multiple, distinct oncogenic and pro-angiogenic signaling pathways within a single therapeutic agent. aacrjournals.orgnih.gov this compound was engineered to potently and concurrently inhibit MET, TIE2, and VEGFR2 kinases. aacrjournals.orgnih.govpdbj.org This balanced potency allows for the effective blockade of three major pathways involved in tumor vascularization, evasive resistance, and metastasis: the HGF/MET, ANG/TIE2, and VEGF/VEGFR2 axes. aacrjournals.orgnih.gov By inhibiting these pathways in a balanced manner, this compound is designed to overcome the evasive resistance mechanisms that often arise when only a single pathway is targeted. aacrjournals.orgfirstwordpharma.comresearchgate.net
Structural Basis of Kinase Binding and Conformational Impact
This compound is classified as a type II "switch control pocket" kinase inhibitor. aacrjournals.orgnih.gov This class of inhibitors binds to and stabilizes an inactive (DFG-out) conformation of the kinase. aacrjournals.orgnih.govresearchgate.net The mechanism involves this compound binding deep within an allosteric "switch pocket" adjacent to the ATP-binding site. aacrjournals.org This binding outcompetes the kinase's own activation loop, forcing it into a conformation that sterically blocks the ATP and substrate binding pockets, thus locking the enzyme in an inactive state. aacrjournals.org
The crystal structure of an analog of this compound, DP-4157, in complex with the MET kinase confirms this binding mode and its profound conformational impact. aacrjournals.orgresearchgate.net This structure reveals that the inhibitor induces a type II inactive conformation of MET. aacrjournals.orgpdbj.orgresearchgate.net Docking models of this compound itself show its para-fluorophenyl ring penetrating deep into the switch pocket. aacrjournals.orgresearchgate.netresearchgate.net The stability of this binding is reinforced by several hydrogen bonds. This compound forms hydrogen bonds with key residues in the switch pocket, such as K1110, E1127, and D1222, and also forms two additional hydrogen bonds with the kinase hinge region residue M1160 (residue numbering based on MET kinase). aacrjournals.orgresearchgate.netresearchgate.net This structural interaction results in a long off-rate from the target kinases, contributing to a durable inhibition of their activity. firstwordpharma.com Molecular modeling suggests that the presence of a sulfur-containing residue (methionine or cysteine) in the binding pocket, as seen in certain resistant mutants, may render the kinase particularly hypersensitive to type II inhibitors like this compound. nih.gov
Preclinical Research on Antineoplastic Activity of Altiratinib
In Vitro Oncological Studies
Inhibition of Cancer Cell Viability and Proliferation
Altiratinib has shown marked inhibitory effects on the viability and proliferation of various cancer cell lines. caymanchem.comnih.gov In studies involving glioblastoma stem cell lines, this compound significantly inhibited cell viability. nih.govoup.comresearchgate.net This inhibitory action is not limited to glioblastoma, as the compound has also demonstrated potent anti-proliferative activity in cell lines derived from other cancers, including those with MET amplification and TRK fusions. aacrjournals.orgmedchemexpress.com For instance, this compound potently inhibits proliferation in MET-amplified EBC-1 and MKN-45 cells, as well as in the TPM3-TRKA fusion-positive KM-12 cell line. medchemexpress.com Furthermore, it has been shown to inhibit the proliferation of the FLT3-ITD mutant MV-4-11 cell line. medchemexpress.com
Modulation of Oncogenic Signaling Pathways
The antineoplastic effects of this compound are rooted in its ability to modulate key oncogenic signaling pathways. nih.gov As a balanced inhibitor of MET, TIE2, and VEGFR2, this compound effectively blocks the HGF, ANG, and VEGF pathways, which are crucial for tumor growth, invasion, and revascularization. nih.gov In vitro studies have confirmed that this compound inhibits the phosphorylation of these receptor tyrosine kinases. apexbt.com For example, in glioblastoma stem cells GSC17 and GSC267, this compound completely suppressed HGF-stimulated MET phosphorylation in a dose-dependent manner. nih.govnih.govoup.comresearchgate.netresearchgate.net Similarly, it inhibited VEGFR2 phosphorylation in VEGF-stimulated HUVECs and TIE2 phosphorylation in HUVECs and EA.hy926 cells stimulated with ANG-1. apexbt.com The compound also potently inhibits both wild-type and mutated forms of MET. nih.govmdpi.com
Effects on Specific Cancer Cell Lines
The efficacy of this compound has been evaluated across a diverse panel of cancer cell lines, revealing a range of sensitivities. In glioblastoma stem cell lines, GSC17 and GSC262 were found to be consistently sensitive to this compound treatment. nih.gov The compound was particularly effective in the MET-amplified GSC17 cell line. nih.gov High expression of HGF protein and phospho-MET also correlated with sensitivity to this compound in cell lines such as GSC7-2, GSC231, GSC295, and GSC23. nih.gov
In other cancer types, this compound has demonstrated potent inhibition of MET phosphorylation in EBC-1 non-small cell lung cancer cells and MKN-45 gastric cancer cells, both of which overexpress MET. apexbt.com It also inhibits the proliferation of KM-12 colorectal cancer cells, which harbor a TPM3-TRKA fusion. aacrjournals.org Furthermore, this compound effectively blocks autocrine activation of MET phosphorylation in the U-87 glioblastoma cell line. medchemexpress.com However, the compound showed weaker inhibitory effects on the proliferation of other cancer cell lines like M-NFS-60, A375, BT-474, HCT-116, PC-3, SK-MEL-28, and A549, indicating a degree of selectivity and a lack of non-specific cytotoxicity. aacrjournals.org
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
Cell Line | Cancer Type | Target/Pathway Inhibited | Observed Effect | IC50 (nM) |
GSC17, GSC267 | Glioblastoma | HGF-stimulated MET phosphorylation | Complete suppression | Not specified |
GSC17, GSC262, GSC7-2, GSC231, GSC295, GSC23 | Glioblastoma | Cell viability | Marked inhibition | Not specified |
EBC-1 | Non-Small Cell Lung Cancer | MET phosphorylation | Inhibition | 0.85 |
MKN-45 | Gastric Cancer | MET phosphorylation | Inhibition | 2.2 |
KM-12 | Colorectal Cancer | TRKA phosphorylation, Cell proliferation | Inhibition | 1.4 (pTRKA), 3.8 (proliferation) |
NIH-3T3 ETV6/TRKC | - | TRKC phosphorylation, Cell proliferation | Inhibition | 0.5 |
MV-4-11 | Acute Myeloid Leukemia | Cell proliferation | Inhibition | 12 |
U-87 MG | Glioblastoma | Autocrine MET phosphorylation | Inhibition | 6.2 |
A549 | Lung Cancer | HGF-induced cell migration | Inhibition | 13 |
HUVEC | - | VEGFR2 phosphorylation, TIE2 phosphorylation | Inhibition | 4.7 (pVEGFR2), 1.0 (pTIE2) |
EA.hy926 | - | TIE2 phosphorylation | Inhibition | 2.6 |
In Vivo Oncological Studies in Tumor Models
Tumor Growth Suppression in Xenograft and Allograft Models
Preclinical in vivo studies have consistently demonstrated the ability of this compound to suppress tumor growth in various xenograft and allograft models. firstwordpharma.comcaymanchem.com When administered orally, this compound has shown significant anti-tumor activity. caymanchem.com In glioblastoma xenograft models, this compound, both alone and in combination with bevacizumab, dramatically reduced tumor volume. nih.govnih.govoup.comresearchgate.net For instance, in a MET-amplified MKN-45 gastric cancer xenograft model, this compound led to significant inhibition of tumor growth. firstwordpharma.com Similarly, in SKOV3 ovarian cancer xenografts, this compound significantly reduced the tumor burden. apexbt.com The compound has also shown efficacy in tumor models driven by TRK fusions, leading to tumor regression. aacrjournals.org
Furthermore, this compound has demonstrated the ability to overcome resistance to other therapies. In bevacizumab-resistant glioblastoma mouse models, this compound was shown to inhibit tumor growth and invasiveness. nih.govnih.govoup.comresearchgate.netbiospace.com The combination of this compound and bevacizumab was particularly effective, significantly reducing tumor volume, invasiveness, and mesenchymal marker expression compared to bevacizumab alone. nih.govnih.govoup.com This combination also led to a significant survival benefit in the GSC17 xenograft model. nih.govnih.govoup.comresearchgate.net
The anti-tumor activity of this compound has been observed across a wide array of cancer types in preclinical models. firstwordpharma.com These include melanoma, gastric, lung, colorectal, breast, ovarian, and glioblastoma tumor models. firstwordpharma.comfirstwordpharma.com This broad efficacy underscores the importance of the molecular targets of this compound in the progression of various malignancies. nih.gov In a metastatic breast cancer model, this compound not only inhibited primary tumor growth but also reduced lung metastases. firstwordpharma.com The compound's ability to penetrate the blood-brain barrier makes it a promising candidate for treating primary brain cancers like glioblastoma, as well as brain metastases. caymanchem.comnih.gov
Table 2: In Vivo Efficacy of this compound in Different Tumor Models
Cancer Type | Model Type | Key Findings |
Glioblastoma | Xenograft | Reduced tumor volume and invasiveness, prolonged survival (especially in combination with bevacizumab). nih.govnih.govoup.com |
Gastric Cancer | Xenograft (MKN-45) | Significant inhibition of tumor growth. firstwordpharma.com |
Ovarian Cancer | Xenograft (SKOV3) | Significantly reduced tumor burden. apexbt.com |
TRK-fusion driven cancers | Xenograft | Tumor regression. aacrjournals.org |
Breast Cancer | Metastatic model | Inhibition of primary tumor growth and reduction of lung metastases. firstwordpharma.com |
Melanoma, Lung, Colorectal | Xenograft/Allograft | Anti-tumor activity observed. firstwordpharma.comfirstwordpharma.com |
Impact on Tumor Microenvironment Dynamics
This compound is a novel kinase inhibitor engineered to target multiple pathways involved in cancer progression by interacting with both tumor cells and the surrounding microenvironment. aacrjournals.org Its mechanism involves the balanced inhibition of MET, TIE2 (tunica interna endothelial cell kinase 2), and VEGFR2 (vascular endothelial growth factor receptor 2), key receptor tyrosine kinases implicated in tumor growth, vascularization, and drug resistance. aacrjournals.orgresearchgate.netnih.gov This multi-targeted approach allows this compound to address the complex cross-talk between cancer cells and the stromal components that supports tumor proliferation and survival. aacrjournals.org
This compound demonstrates potent anti-angiogenic properties by simultaneously blocking three major pathways involved in the formation of new blood vessels: VEGF, angiopoietin (ANG), and hepatocyte growth factor (HGF). aacrjournals.orgresearchgate.netnih.gov The inhibition of VEGFR2 directly interferes with the primary signaling cascade of VEGF, a critical driver of angiogenesis. aacrjournals.org However, tumors can develop resistance to anti-VEGF therapies, such as bevacizumab, through "evasive revascularization," a process often mediated by the upregulation of alternative pro-angiogenic signals like the HGF/MET and ANG/TIE2 axes. aacrjournals.orgnih.gov
MET, expressed on endothelial cells, can be activated by stromal HGF, leading to angiogenesis even in the presence of VEGF blockade. aacrjournals.org Similarly, the ANG/TIE2 signaling pathway contributes to tumor vascularization and can mediate resistance to anti-VEGF treatment. aacrjournals.org this compound was specifically designed to counteract these escape mechanisms. aacrjournals.org By providing balanced inhibition of MET, TIE2, and VEGFR2, it effectively blocks these evasive pathways. aacrjournals.orgresearchgate.netnih.gov In preclinical glioblastoma models, this compound, particularly in combination with bevacizumab, has been shown to suppress evasive revascularization and reduce microvessel density. nih.govfirstwordpharma.comnih.govoup.com This combined blockade prevents the tumor from compensating for the loss of one angiogenic pathway by utilizing others, suggesting a more durable anti-vascular effect. aacrjournals.orgfirstwordpharma.com
A key component of the tumor microenvironment's response to therapy is the infiltration of various immune cells, including a subpopulation of pro-angiogenic monocytes and macrophages that express the TIE2 receptor (TEMs). nih.govresearchgate.net These cells are recruited to the tumor and are implicated in the resistance of glioblastomas to anti-VEGF therapy. nih.gov TEMs contribute to angiogenesis and are considered a biologically relevant marker for this process. nih.gov
Preclinical studies have demonstrated that this compound can effectively reduce the infiltration of these pro-tumoral myeloid cells. nih.govnih.govoup.com In metastatic breast cancer models, this compound treatment reduced the presence of TIE2-expressing macrophages within the tumor stroma. firstwordpharma.com More dramatic results were observed in glioblastoma xenograft models, where the combination of this compound and bevacizumab significantly decreased the infiltration of TIE2-expressing monocytes compared to treatment with bevacizumab alone. nih.govnih.govoup.comresearchgate.net Immunofluorescence staining in the GSC17 xenograft model confirmed that the number of TIE2-positive/F4/80-positive cells was lower in tumors treated with this compound or the combination therapy. nih.gov This suggests that by inhibiting the TIE2 kinase, this compound directly disrupts a critical mechanism for the recruitment and function of these myeloid cells, thereby altering the tumor microenvironment to be less conducive to growth and vascularization. nih.govresearchgate.net
Angiogenesis Inhibition and Evasive Vascularization
Inhibition of Tumor Invasion and Metastatic Progression
This compound has been shown to block mechanisms central to tumor invasion and the spread of cancer to distant sites. aacrjournals.orgnih.govfirstwordpharma.com Its ability to inhibit the HGF/MET signaling pathway is crucial, as MET activation is known to increase the motility and invasiveness of cancer cells. oup.commedchemexpress.com In preclinical studies, this compound demonstrated robust activity in preventing tumor invasion in various cancer models, including highly aggressive glioblastoma. nih.govfirstwordpharma.comnih.govoup.com In a metastatic breast cancer model, this compound not only inhibited primary tumor growth but also significantly reduced the incidence of lung metastases. firstwordpharma.com This indicates that its therapeutic effects extend beyond the primary tumor to interfere with the metastatic cascade. aacrjournals.orgnih.govfirstwordpharma.com
Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire mesenchymal features, leading to increased motility, invasiveness, and resistance to therapy. firstwordpharma.comnih.govdovepress.com This transition is a critical step in metastatic progression. dovepress.com Anti-VEGF therapies can sometimes induce a mesenchymal transition in tumors, contributing to a more aggressive and invasive phenotype. nih.gov
Enhancement of Overall Survival in Preclinical Models
The multifaceted anti-tumor activity of this compound, encompassing inhibition of tumor growth, angiogenesis, and invasion, has translated into improved survival outcomes in preclinical cancer models. nih.govfirstwordpharma.comnih.govoup.com The most significant survival benefits have been documented in challenging glioblastoma xenograft models. nih.govresearchgate.net
In the GSC17 glioblastoma stem cell xenograft model, combining this compound with bevacizumab resulted in a significant prolongation of survival compared to treatment with bevacizumab alone. nih.govnih.govoup.comresearchgate.net While bevacizumab monotherapy extended median survival from 36 to 67.5 days, the addition of this compound further increased the median survival to 83 days. nih.gov In a separate glioblastoma model, GSC11, the combination of this compound and bevacizumab also led to longer survival than the control group, although the difference compared to bevacizumab alone was not statistically significant in this particular model. nih.govresearchgate.net These findings underscore the potential of this compound to overcome mechanisms of therapy resistance and provide a meaningful survival advantage, particularly when used in combination with anti-angiogenic agents. researchgate.netnih.govoup.com
Table 1: Effect of this compound on Median Survival in Glioblastoma Xenograft Models
Preclinical Model | Treatment Group | Median Survival (Days) | Reference |
---|---|---|---|
GSC17 Xenograft | Control | 36 | nih.gov |
Bevacizumab | 67.5 | nih.gov | |
This compound + Bevacizumab | 83 | nih.gov | |
Significance (Combo vs. Bevacizumab) | P = 0.012 | nih.gov | |
GSC11 Xenograft | Control | 26 | nih.gov |
Bevacizumab | 35 | nih.gov | |
This compound | 25 | nih.gov | |
This compound + Bevacizumab | 35 | nih.gov |
Investigations into Resistance Mechanisms and Combination Therapeutic Strategies Involving Altiratinib
Overcoming Acquired Resistance to Existing Oncological Therapies
A significant challenge in oncology is the development of acquired resistance to targeted therapies. Altiratinib has been investigated for its potential to counteract these resistance mechanisms, particularly those mediated by the MET proto-oncogene and evasive revascularization. nih.govnih.gov
Addressing MET-Mediated Resistance Pathways
The MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in tumor growth, invasion, and metastasis. nih.govnih.gov Overexpression and activation of MET have been identified as key mechanisms of resistance to various cancer treatments, including anti-VEGF therapies like bevacizumab. nih.govaacrjournals.org In the context of glioblastoma, for instance, resistance to bevacizumab is often associated with high expression of MET. nih.govoup.com
This compound was specifically designed to inhibit MET, among other kinases, by binding to the switch control pocket and inducing an inactive conformation. nih.govaacrjournals.org This balanced inhibition targets both wild-type and mutated forms of MET. nih.govfiercebiotech.com Preclinical studies have demonstrated that this compound effectively suppresses HGF-stimulated MET phosphorylation in various cancer cell lines, including glioblastoma stem cells (GSCs). nih.govoup.com In GSC lines GSC17 and GSC267, this compound completely suppressed HGF-stimulated MET phosphorylation in a dose-dependent manner. nih.govoup.comoup.com This inhibition of the MET pathway is a key mechanism by which this compound can overcome resistance mediated by this signaling axis. nih.govaacrjournals.org
Counteracting Evasive Revascularization Mechanisms
Anti-VEGF therapies, while initially effective in reducing tumor vascularization, can trigger evasive revascularization, where tumors develop alternative pathways to restore blood supply. aacrjournals.orgresearchgate.net This process can be mediated by the activation of alternative signaling pathways, including the HGF/MET and angiopoietin (ANG)/TIE2 axes. aacrjournals.orgresearchgate.net
This compound's unique profile of co-inhibiting MET, TIE2, and VEGFR2 kinases allows it to simultaneously block these major evasive revascularization pathways. nih.govaacrjournals.orgaacrjournals.org By targeting VEGFR2, this compound directly inhibits the primary angiogenic pathway. Concurrently, its inhibition of MET and TIE2 prevents the tumor from compensating for VEGF blockade by upregulating these alternative pro-angiogenic signals. aacrjournals.orgresearchgate.net In preclinical glioblastoma models, treatment with bevacizumab alone led to increased tumor invasiveness, a hallmark of evasive resistance. oup.com However, the combination of this compound and bevacizumab was shown to block this evasive revascularization. nih.govfirstwordpharma.com This is further supported by the observation that the combination therapy significantly reduces microvessel density in tumor xenografts compared to bevacizumab alone. nih.govresearchgate.net The recruitment of TIE2-expressing monocytes (TEMs), which are proangiogenic, is another mechanism of evasive revascularization that is triggered by anti-VEGF therapy. aacrjournals.orgresearchgate.net this compound, through its inhibition of TIE2, can block the recruitment and function of these cells, further contributing to its ability to counteract evasive revascularization. nih.govaacrjournals.org
Rationales for Combination Therapy Regimens
The primary rationale for using this compound in combination therapy is to create a more comprehensive and durable antitumor response by targeting multiple, non-overlapping cancer-promoting pathways simultaneously. aacrjournals.orgmsdmanuals.com This approach aims to decrease the likelihood of cancer cells developing resistance. msdmanuals.com
The combination of this compound with an anti-VEGF agent like bevacizumab is founded on the understanding that while bevacizumab blocks the VEGF pathway, tumors can adapt by activating other signaling pathways for survival and growth, notably the MET and TIE2 pathways. nih.govaacrjournals.org this compound's ability to inhibit these specific escape routes provides a strong rationale for its use in combination with VEGF inhibitors. nih.govaacrjournals.org This dual-pronged attack is designed to not only inhibit primary tumor growth and angiogenesis but also to proactively prevent the emergence of resistance. nih.govaacrjournals.org
Furthermore, in other cancer contexts, such as glioblastoma, resistance to CDK4/6 inhibitors has been linked to the activation of the c-Met and Trk pathways. aacrjournals.orgnih.gov This provides a rationale for combining this compound, which also inhibits Trk kinases, with CDK4/6 inhibitors to overcome this adaptive resistance. aacrjournals.orgnih.gov
Preclinical Efficacy of this compound in Combination Regimens
Preclinical studies have provided substantial evidence for the efficacy of this compound in various combination regimens, particularly with anti-VEGF therapies.
This compound and Anti-VEGF Therapy (e.g., Bevacizumab)
The combination of this compound and bevacizumab has been extensively studied in preclinical models of glioblastoma, a disease where bevacizumab resistance is a significant clinical challenge. nih.govbiospace.com
In multiple glioblastoma stem cell (GSC) xenograft mouse models, the combination of this compound and bevacizumab has demonstrated synergistic antitumor effects. nih.govresearchgate.net Compared to bevacizumab alone, the combination therapy led to a dramatic reduction in tumor volume, invasiveness, and the expression of mesenchymal markers. nih.govresearchgate.net
For instance, in a GSC17 xenograft model, the combination of this compound and bevacizumab resulted in a significant survival benefit compared to bevacizumab monotherapy. nih.gov The median survival time for mice treated with bevacizumab alone was 67.5 days, whereas the median survival for the combination group was 83 days. nih.gov In the GSC11 xenograft model, while the combination did not show a statistically significant survival benefit over bevacizumab alone, it did significantly prolong survival compared to the control group. nih.gov
The synergistic effects are not limited to tumor growth and survival. The combination therapy also significantly inhibited angiogenesis, as evidenced by reduced microvessel density, and decreased the infiltration of TIE2-expressing monocytes compared to bevacizumab alone. nih.govresearchgate.net These findings underscore the potential of this combination strategy to overcome bevacizumab resistance and improve therapeutic outcomes. nih.govoup.com
Table 1: Inhibition of MET Phosphorylation by this compound in Cancer Cell Lines This table is interactive. You can sort and filter the data.
Cell Line | Cancer Type | Parameter | IC₅₀ (nmol/L) |
---|---|---|---|
EBC-1 | Non-Small Cell Lung Cancer | MET Phosphorylation | 0.85 |
MKN-45 | Gastric Cancer | MET Phosphorylation | 2.2 |
U-87 | Glioblastoma | MET Phosphorylation | 6.2 |
Data sourced from preclinical studies investigating the in vitro efficacy of this compound. aacrjournals.org
Table 2: In Vivo Efficacy of this compound in Combination with Bevacizumab in Glioblastoma Xenograft Models This table is interactive. You can sort and filter the data.
Xenograft Model | Treatment Group | Median Survival (days) | Tumor Volume Reduction vs. Bevacizumab Alone |
---|---|---|---|
GSC11 | Bevacizumab | 35 | - |
GSC11 | This compound + Bevacizumab | 35 | Not Statistically Significant |
GSC17 | Bevacizumab | 67.5 | - |
GSC17 | This compound + Bevacizumab | 83 | Significant |
Data from a preclinical survival study in glioblastoma stem cell xenograft mouse models. nih.gov
Prevention of Drug-Induced Mesenchymal Transition and Revascularization
This compound was developed to address multiple hallmarks of cancer, including mechanisms of drug resistance that arise from the tumor microenvironment. nih.gov Its design incorporates the balanced inhibition of MET, TIE2 (TEK), and VEGFR2 (KDR) kinases. nih.govresearchgate.net This multi-targeted approach is crucial for preventing resistance mechanisms such as drug-induced epithelial-to-mesenchymal transition (EMT) and tumor revascularization. nih.govbocsci.com
The hepatocyte growth factor (HGF)-MET signaling axis is a known mediator of resistance to various targeted therapies, including anti-VEGF treatments. aacrjournals.org For instance, treatment of gliomas with anti-VEGF therapies can induce hypoxia, which in turn leads to an epithelial-to-mesenchymal transition, heightening MET-mediated tumor cell invasiveness and resistance. aacrjournals.org Similarly, resistance to anti-VEGF therapy in pancreatic cancer models has been linked to hypoxia-induced HGF/MET activation. aacrjournals.org By potently inhibiting the MET kinase, this compound can block these resistance pathways. firstwordpharma.com
Furthermore, tumors can evade anti-VEGF therapies through "evasive revascularization," a process where alternative angiogenic pathways are activated. aacrjournals.org The angiopoietin (ANG)-TIE2 signaling axis is a significant contributor to this phenomenon, mediating angiogenesis and revascularization in various cancers like glioblastoma, breast, and pancreatic cancer. researchgate.netaacrjournals.org this compound's concurrent inhibition of TIE2 and VEGFR2 targets both the primary VEGF-driven angiogenesis and the TIE2-mediated evasive revascularization pathway. bocsci.comaacrjournals.orgmdpi.com
Preclinical studies in bevacizumab-resistant glioblastoma models have demonstrated this compound's efficacy. nih.gov In these models, this compound treatment was found to significantly reduce tumor growth, invasiveness, and the expression of mesenchymal markers. bocsci.com When combined with bevacizumab, this compound effectively blocked bevacizumab-induced invasiveness, EMT, and revascularization. firstwordpharma.comnih.gov This combination also prevented the infiltration of TIE2-expressing monocytes, which are recruited during anti-VEGF therapy and contribute to resistance. nih.gov
Table 1: Effect of this compound on Bevacizumab-Induced Revascularization in Glioblastoma Xenograft Models
Model | Treatment | Factor VIII–Positive Area (%) (Mean ± SEM) | Statistical Significance (vs. Control) |
---|---|---|---|
GSC11 | Control | 1.3 ± 0.4 | - |
| GSC11 | Bevacizumab | 3.3 ± 1.1 | P = 0.048 |
Data sourced from a study on bevacizumab-resistant glioblastoma mouse models, where Factor VIII is a marker for blood vessel formation. nih.gov The data indicates that bevacizumab treatment increased the blood vessel area, a sign of revascularization.
This compound with Chemotherapeutic Agents (e.g., Paclitaxel)
The therapeutic potential of this compound has also been explored in combination with standard chemotherapeutic agents like paclitaxel. firstwordpharma.com In a syngeneic mammary tumor model (PyMT), which shares many characteristics with human breast cancer, the combination of this compound and paclitaxel demonstrated significant additive activity. aacrjournals.orgselleckchem.com
In this preclinical model, treatment with paclitaxel alone resulted in a 42% tumor growth inhibition, while this compound alone achieved 69% inhibition. researchgate.net The combination of both agents, however, led to a more pronounced tumor growth inhibition of 89%. researchgate.net
Beyond inhibiting primary tumor growth, the combination therapy also impacted the tumor microenvironment and metastatic potential. researchgate.net Both this compound as a single agent and in combination with paclitaxel significantly reduced the density of TIE2-expressing stromal cells within the tumor. aacrjournals.orgresearchgate.net Furthermore, this compound alone reduced lung metastases by 74%, and the combination therapy showed a similar significant reduction of 64%, highlighting its potential to control metastatic disease. researchgate.net
Table 2: Efficacy of this compound and Paclitaxel in a PyMT Breast Cancer Model
Treatment Group | Tumor Growth Inhibition (TGI) | Reduction in Intratumoral TIE2 Score | Reduction in Lung Metastases |
---|---|---|---|
Paclitaxel | 42% | Not Reported | Not Reported |
This compound | 69% | 50% | 74% |
| Combination | 89% | 62% | 64% |
This table summarizes findings from a study in a PyMT breast cancer model. researchgate.net The combination of this compound and paclitaxel shows a greater effect on primary tumor growth inhibition compared to either agent alone.
Non-oncological Research Applications and Drug Repurposing of Altiratinib
Identification through Drug Repurposing Screens
The journey of altiratinib into antiparasitic research began with its identification through drug repurposing screens. nih.govresearchgate.netbiorxiv.org These screens, which test libraries of known compounds for activity against different diseases, revealed this compound's potent effect against apicomplexan parasites. researchgate.netbiorxiv.orgresearchgate.net Originally designed to inhibit receptor tyrosine kinases like MET, TIE2, and VEGFR2 in cancer cells, its efficacy against parasites pointed towards a different mechanism of action, as these specific kinases are not conserved in apicomplexans. jmicrobiol.or.krbiorxiv.org A screen of a library of approved drugs identified this compound as a promising candidate with broad-spectrum activity against these single-celled protozoa. researchgate.netbiorxiv.orgresearchgate.net
Antiparasitic Research
Subsequent research has solidified this compound's potential as an antiparasitic agent. researchgate.netbiorxiv.orgresearchgate.net Studies have demonstrated its parasiticidal activity, meaning it can kill the parasites, and its ability to block the development of intracellular zoites at nanomolar concentrations with a high selectivity index. researchgate.netbiorxiv.orgresearchgate.net This high selectivity indicates that the compound is more toxic to the parasite than to host cells, a crucial characteristic for any potential therapeutic. biorxiv.orgembl.org
Activity Against Apicomplexan Parasites
This compound has shown broad-spectrum activity against several parasites belonging to the phylum Apicomplexa. researchgate.netbiorxiv.orgresearchgate.netnih.gov This phylum includes parasites of significant medical and veterinary importance. Research has confirmed its effectiveness against Toxoplasma gondii, the causative agent of toxoplasmosis, and Plasmodium falciparum, the most virulent species responsible for malaria. biorxiv.orgresearchgate.netnih.govtandfonline.com Furthermore, its activity extends to coccidian parasites of veterinary concern, such as Eimeria tenella and Neospora caninum. biorxiv.org
Parasite Species | Disease Caused | Observed Effect of this compound |
---|---|---|
Toxoplasma gondii | Toxoplasmosis | Inhibits tachyzoite growth and development of intracellular zoites. biorxiv.orgresearchgate.netnih.gov |
Plasmodium falciparum | Malaria | Inhibits parasite development. biorxiv.orgresearchgate.netnih.gov |
Eimeria tenella | Coccidiosis (in poultry) | Inhibits parasite growth. biorxiv.org |
Neospora caninum | Neosporosis (in cattle and dogs) | Inhibits parasite growth. biorxiv.org |
Targeting Parasitic Kinases (e.g., TgPRP4K, PfCLK3)
The primary target of this compound in these parasites has been identified as a family of protein kinases involved in a fundamental cellular process. biorxiv.orgresearchgate.netnih.gov Specifically, in Toxoplasma gondii, the target is a protein kinase known as TgPRP4K. biorxiv.orgresearchgate.nettandfonline.com In Plasmodium falciparum, the corresponding orthologue, PfCLK3, is inhibited by this compound. biorxiv.orgresearchgate.nettandfonline.compatsnap.com These kinases are crucial for the regulation of pre-mRNA splicing. biorxiv.org
The inhibitory action of this compound is based on its ability to bind effectively to the catalytic site of these parasitic kinases. biorxiv.orgresearchgate.net Structural biology studies have shed light on the molecular interactions that underpin this inhibition. biorxiv.orgembl.org A key aspect of this compound's potential is its selectivity for the parasitic kinases over their human counterparts. biorxiv.orgembl.org This selectivity is attributed to structural differences between the parasite and human enzymes, allowing this compound to bind more tightly to the parasite's kinase. biorxiv.orgembl.org This reduces the likelihood of off-target effects in the host. embl.org The evaluation of the binding mode of this compound to TgPRP4K has provided insights that could aid in the development of pan-apicomplexan inhibitors targeting CLK3 orthologues. tandfonline.com
Genetic target deconvolution strategies have been instrumental in confirming TgPRP4K as the primary target of this compound in T. gondii. biorxiv.orgresearchgate.netnih.gov These studies involve inducing resistance to the drug in the parasite and then identifying the genetic mutations responsible for this resistance. biorxiv.orgresearchgate.net In the case of this compound, mutations within the catalytic site of TgPRP4K were found to confer resistance, providing strong evidence that this kinase is the direct target. biorxiv.orgresearchgate.netnih.gov Further validating this, introducing these specific mutations into susceptible parasite strains was sufficient to confer resistance. biorxiv.org Additionally, a mutation in TgPRP8, a protein that interacts with TgPRP4K in the spliceosome, was also found to confer resistance, reinforcing the link between this compound's activity and the splicing machinery. biorxiv.org
Molecular Basis of Inhibitory Mechanism and Species Selectivity
Disruption of Parasitic Splicing Processes
By inhibiting TgPRP4K and PfCLK3, this compound causes a global disruption of pre-mRNA splicing in both T. gondii and P. falciparum. biorxiv.orgresearchgate.netnih.govbg.ac.rs This disruption manifests primarily as intron retention, where the non-coding intron sequences are not correctly removed from the pre-mRNA. biorxiv.orgresearchgate.netnih.govbg.ac.rs This leads to the production of faulty messenger RNAs (mRNAs), preventing the synthesis of functional proteins that are essential for the parasite's survival and replication, ultimately leading to its death. biorxiv.orgresearchgate.net
Compound Name |
---|
This compound |
Pyrimethamine |
TCMDC-135051 |
Dihydroartemisinin |
Afatinib |
ACTB-1003 |
Neratinib |
Regorafenib |
Foretinib |
Imatinib |
Bevacizumab |
in Skin Hyperpigmentary Disorders
Initially developed as a multi-receptor tyrosine kinase inhibitor for cancer therapy, this compound has demonstrated potential in non-oncological applications, particularly in the field of dermatology for treating skin hyperpigmentary disorders. nih.govresearchgate.net Hyperpigmentation is characterized by the excessive production and deposition of melanin, leading to darkened patches of skin, as seen in conditions like melasma and solar lentigines. northsidedermatology.com.au Research has identified this compound as a potent inhibitor of melanogenesis, the process of melanin synthesis, through its unique mechanism of action on key regulatory pathways. nih.govnih.gov
Inhibition of CREB-Regulated Transcription Co-Activator 3 (CRTC3) Activity
A pivotal discovery in the anti-melanogenic properties of this compound is its ability to inhibit the activity of CREB-Regulated Transcription Co-Activator 3 (CRTC3). nih.gov CRTC3 has been identified as a crucial sensor and quantitative regulator of melanogenesis. nih.govnih.gov It orchestrates the production of melanin by directly targeting the promoter of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte gene expression. nih.gov
In response to stimuli like ultraviolet (UV) radiation or hormonal signals, the cyclic adenosine monophosphate (cAMP) pathway is activated in melanocytes. nih.gov This activation typically leads to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein) and the nuclear translocation of CRTC3, which together drive MITF expression and subsequent melanogenesis. nih.govmdpi.com
Through small-molecule screening, this compound was identified as an effective inhibitor of this process. nih.gov It suppresses the transcriptional activity of the CRTC3/CREB complex in a dose-dependent manner following cAMP stimulation. nih.gov This inhibition occurs without affecting the viability of human melanocytes at effective concentrations, highlighting its potential as a selective modulator of pigmentation. nih.gov The integrity and survival of melanocytes are not compromised, as basal levels of MITF sufficient for cell differentiation remain. nih.govnih.gov
This compound Concentration | Inhibition of CREB Transcriptional Activity |
0.01 µM | ~30% |
0.1 µM | ~50% |
Data derived from studies on cAMP-stimulated CREB activity. nih.gov |
Modulation of Melanogenesis Regulatory Pathways
The inhibition of CRTC3 activity by this compound sets off a cascade of downstream effects that collectively suppress melanin production. By preventing the CRTC3-mediated transcription of the MITF gene, this compound effectively downregulates the master switch of melanogenesis. nih.gov
A reduction in MITF levels leads to the decreased expression of its primary target genes, which encode for essential melanogenic enzymes:
Tyrosinase (TYR): The rate-limiting enzyme in melanin synthesis. nih.gov
Tyrosinase-related protein-1 (TYRP1): Catalyzes the oxidation of DHI-2-carboxylic acid in the eumelanin pathway. nih.gov
Dopachrome tautomerase (DCT): Also known as tyrosinase-related protein-2 (TYRP2), it is involved in the eumelanin synthesis pathway. nih.gov
The suppression of these enzymes curtails the biochemical pathway that converts the amino acid tyrosine into melanin pigments. uj.edu.pl Consequently, both cAMP- and UVB-induced melanogenesis are significantly reduced in human melanocytes and ex vivo human skin cultures treated with this compound. nih.gov
Furthermore, this compound's primary design as a multi-kinase inhibitor may contribute to its anti-pigmentary effects. It selectively targets receptors such as c-Met and Tropomyosin receptor kinase (Trk), whose ligands—hepatocyte growth factor (HGF) and nerve growth factor (NGF), respectively—are recognized as paracrine factors that can stimulate melanogenesis in disorders like solar lentigo and melasma. nih.govcaymanchem.com
Development of this compound Analogues for Topical Applications
While this compound demonstrated promising anti-melanogenic activity, its development for dermatological use faced challenges related to cytotoxicity at higher concentrations. researchgate.net To enhance its therapeutic window and suitability for direct application to the skin, researchers have engineered novel analogues of this compound. researchgate.netdoaj.org The goal was to improve potency, safety, and permeability for topical delivery. researchgate.net
Through targeted chemical modifications, a series of analogues were created and screened. researchgate.net Two lead compounds, designated ALT7a and ALT6a , emerged with superior profiles compared to the parent molecule. researchgate.net These analogues exhibited potent inhibition of melanogenesis with significantly improved safety margins in normal human melanocytes. researchgate.net
The mechanism of these analogues remains consistent with that of this compound, focusing on the inhibition of CRTC3. Specifically, they act by preventing the phosphorylation-dependent nuclear translocation of CRTC3, thereby blocking the expression of genes essential for melanin biosynthesis. researchgate.net The improved safety and efficacy of these analogues make them promising candidates for the development of new topical treatments against skin hyperpigmentary diseases. researchgate.netozmosi.com
Compound | Concentration (µM) | Melanin Content (% of Control) | Cell Viability (% of Control) |
This compound (ALT) | 1 | ~70% | ~80% |
ALT7a | 1 | ~60% | ~100% |
ALT6a | 1 | ~55% | ~100% |
Comparative data from studies in normal human melanocytes. researchgate.net |
Translational Research and Emerging Avenues for Altiratinib Studies
Biomarker Development for Patient Stratification and Response Prediction
The development of robust biomarkers is crucial for identifying patient populations most likely to benefit from altiratinib and for monitoring therapeutic response. nih.govcrownbio.com Preclinical studies have laid the groundwork for identifying potential predictive and pharmacodynamic biomarkers.
Key areas of biomarker research for this compound include:
MET and TRK Alterations: Given that this compound was designed to inhibit MET and TRK kinases, genomic alterations in these pathways are primary candidates for predictive biomarkers. firstwordpharma.com This includes MET amplification, MET exon 14 skipping mutations, and NTRK gene fusions. firstwordpharma.commdpi.com Preclinical data have shown this compound's potency against both wild-type and various mutant forms of MET, suggesting its potential utility in patients with secondary MET mutations that confer resistance to other inhibitors. fiercebiotech.comresearchgate.net
HGF and TIE2 Expression: The tumor microenvironment plays a significant role in treatment response and resistance. mdpi.com Overexpression of hepatocyte growth factor (HGF), the ligand for MET, and TIE2 have been implicated in tumor progression and resistance to anti-angiogenic therapies. aacrjournals.orgnih.gov Therefore, assessing the levels of HGF and the presence of TIE2-expressing macrophages in the tumor microenvironment could help identify patients who may respond to this compound's multi-targeted inhibition. firstwordpharma.comnih.gov
Phosphorylated Protein Levels: Pharmacodynamic biomarkers are essential for confirming target engagement and optimizing dosing. nih.gov Monitoring the phosphorylation status of MET, TIE2, and VEGFR2 in tumor tissue or surrogate tissues can provide evidence of this compound's biological activity. nih.govnih.gov For instance, a significant reduction in phosphorylated MET (p-MET) has been observed in preclinical models following this compound administration. nih.govmedchemexpress.com
Mesenchymal Markers: In glioblastoma models, this compound has been shown to suppress the expression of mesenchymal markers like N-cadherin and vimentin, which are associated with tumor invasion. nih.gov This suggests that these markers could be explored as indicators of response, particularly in the context of invasive cancers. nih.gov
Future clinical trials will need to incorporate these biomarker strategies to validate their clinical utility for patient selection and response monitoring. nih.gov The inconclusive predictive value of some biomarkers in other targeted therapies highlights the need for comprehensive and integrated biomarker development for this compound. nih.gov
Role in Overcoming Blood-Brain Barrier for Central Nervous System Malignancies
A significant hurdle in treating central nervous system (CNS) malignancies is the blood-brain barrier (BBB), which restricts the entry of many therapeutic agents into the brain. this compound has demonstrated a noteworthy ability to penetrate the BBB, making it a promising candidate for brain tumors and metastases. medchemexpress.comresearchgate.net
Preclinical studies have provided compelling evidence for this compound's activity in the CNS:
Significant BBB Penetration: In mouse models, this compound achieved a brain-to-plasma ratio of 0.23, indicating substantial penetration of the murine BBB. aacrjournals.org This intrinsic property is a key advantage for treating intracranial tumors. firstwordpharma.com
Activity in Glioblastoma Models: Glioblastoma (GBM) is a notoriously aggressive brain tumor. mdpi.com this compound has shown robust anti-tumor activity in various glioblastoma stem cell (GSC) lines and xenograft models. nih.govnih.govfirstwordpharma.com It has been shown to inhibit cell viability and suppress HGF-stimulated MET phosphorylation in GSC lines. nih.govoup.com
Overcoming Bevacizumab Resistance: Resistance to the anti-VEGF therapy bevacizumab in glioblastoma is often associated with the upregulation of MET. mdpi.comnih.gov Preclinical studies have demonstrated that this compound, both alone and in combination with bevacizumab, can inhibit tumor growth and invasiveness in bevacizumab-resistant glioblastoma models. nih.govfirstwordpharma.com The combination therapy led to a significant reduction in tumor volume, invasiveness, and mesenchymal marker expression compared to bevacizumab alone. nih.govresearchgate.net
Prolonged Survival in Preclinical Models: In a GSC17 xenograft model, the combination of this compound and bevacizumab significantly prolonged survival compared to bevacizumab monotherapy. nih.govresearchgate.net In another glioma model, the combination treatment resulted in a two-fold increase in survival compared to bevacizumab alone, with 75% of the mice in the combination group that survived to the end of the study being tumor-free. researchgate.net
These findings provide a strong rationale for the clinical investigation of this compound in patients with CNS malignancies, including glioblastoma and brain metastases. researchgate.net The U.S. Food and Drug Administration has granted this compound Orphan Drug Designation for glioblastoma. firstwordpharma.com
Evolution of Multi-Targeted Kinase Inhibitor Design
The development of this compound represents an evolution in the design of multi-targeted kinase inhibitors, moving beyond single-target agents to simultaneously address multiple cancer hallmarks. aacrjournals.orgnih.gov This approach aims to overcome the complexity of cancer signaling and the emergence of resistance mechanisms. mdpi.com
Key aspects of this compound's design and its place in the evolution of kinase inhibitors include:
Balanced Inhibition: Unlike some multi-targeted inhibitors where inhibition of one kinase predominates, this compound was designed for balanced inhibition of MET, TIE2, and VEGFR2. aacrjournals.orgresearchgate.net This balanced potency allows for the simultaneous and effective inhibition of three major pathways involved in tumor growth, angiogenesis, and resistance (HGF, ANG, and VEGF). firstwordpharma.comaacrjournals.org
Type II "Switch Control Pocket" Inhibition: this compound is classified as a type II kinase inhibitor that binds to the "switch control pocket" of the kinase. aacrjournals.orgresearchgate.net This binding mode induces an inactive (DFG-out) conformation of the kinase, which can be more effective against certain mutations compared to type I inhibitors that bind to the active (DFG-in) conformation. mdpi.comresearchgate.netaacrjournals.org This represents a strategic evolution from classical type II inhibitors. aacrjournals.org
Overcoming Resistance: A significant challenge with targeted therapies is the development of resistance, often through the activation of alternative signaling pathways or secondary mutations in the target kinase. fiercebiotech.com By co-targeting key escape pathways like TIE2 and VEGFR2, this compound is designed to provide more durable responses. aacrjournals.org Furthermore, its ability to inhibit oncogenic MET mutants, which are not readily inhibited by some other MET inhibitors, is a key feature. firstwordpharma.comfiercebiotech.com
Broad-Spectrum Activity: In addition to its primary targets, this compound also potently inhibits TRK kinases (TRKA, TRKB, TRKC), which are drivers in various cancers. firstwordpharma.comaacrjournals.org This broadens its potential clinical utility. firstwordpharma.comnih.gov
The design philosophy behind this compound, focusing on balanced, multi-targeted inhibition of key oncogenic and microenvironment-related kinases, reflects a sophisticated approach to cancer therapy aimed at producing more robust and lasting clinical benefits. fiercebiotech.comaacrjournals.org
Future Directions in Preclinical and Clinical Research
The promising preclinical profile of this compound has paved the way for its clinical development and further investigation into its therapeutic potential. firstwordpharma.comfiercebiotech.com A Phase 1 clinical trial has been initiated to evaluate this compound in patients with advanced solid tumors. firstwordpharma.comfiercebiotech.com
Future research directions for this compound are likely to focus on several key areas:
Combination Therapies: Exploring this compound in combination with other anti-cancer agents is a logical next step. Preclinical data strongly support the combination of this compound with bevacizumab for glioblastoma. nih.govfirstwordpharma.com Another study showed that combining this compound with the CDK4/6 inhibitor abemaciclib resulted in significant synergy against glioblastoma by inducing apoptosis. aacrjournals.org Combinations with chemotherapy, such as paclitaxel, have also shown additive activity in preclinical breast cancer models. firstwordpharma.com
Expansion into Other MET- and TRK-Driven Cancers: Given its potent inhibition of MET and TRK kinases, this compound holds promise for a variety of other solid tumors where these are known driver mutations. firstwordpharma.com This includes cancers such as non-small cell lung cancer, gastric cancer, renal cell carcinoma, colorectal cancer, and various TRK-fusion positive cancers. firstwordpharma.comnih.gov
Investigating Novel Mechanisms of Action: Recent research has uncovered unexpected activities of this compound. For example, it has been identified as a potent inhibitor of the development of apicomplexan parasites like Toxoplasma gondii and Plasmodium falciparum by targeting a spliceosome kinase. researchgate.net Another study found that this compound can inhibit brain cyst-forming bradyzoites of Toxoplasma gondii. jmicrobiol.or.kr These findings open up entirely new avenues for research and potential therapeutic applications beyond oncology.
Refining Biomarker Strategies: As clinical data becomes available, it will be crucial to refine and validate the biomarker strategies developed in preclinical studies. nih.gov This will involve correlating biomarker status (e.g., MET/TRK alterations, HGF/TIE2 expression) with clinical outcomes to establish their predictive value. nih.gov
Exploring Other Therapeutic Areas: A recent study explored the potential of this compound analogues for treating skin hyperpigmentary disorders by targeting CRTC3. nih.gov While this compound itself showed some cytotoxicity at higher concentrations, this research highlights the potential for its chemical scaffold to be adapted for other diseases. nih.gov
Continued research, both in the laboratory and the clinic, will be essential to fully elucidate the therapeutic potential of this compound and to identify the patient populations who will benefit most from this multi-targeted kinase inhibitor. firstwordpharma.comdeciphera.com
Q & A
What is the mechanism by which Altiratinib inhibits apicomplexan parasite growth, and how was this target identified?
This compound was repurposed as a selective inhibitor of TgPRP4K, a splicing factor kinase in Toxoplasma gondii, through a forward genetic screen combining EMS mutagenesis and RNA sequencing. Mutagenized parasites were exposed to 300 nM this compound (10× EC50), and resistant clones were analyzed via whole-genome RNA-Seq. Mutations in TgPRP4K (e.g., F647S, L686F) were identified as drivers of resistance, confirming its role as the primary target . This kinase, phylogenetically related to human PRPF4B and Plasmodium PfCLK3, regulates splicing and is essential for the parasite lytic cycle .
How does this compound's efficacy against Toxoplasma gondii compare to other apicomplexan parasites?
This compound exhibits broad-spectrum activity against apicomplexans. In T. gondii, it has an EC50 of 28 nM, 11-fold lower than pyrimethamine, and a selectivity index (SI) of 400 in human fibroblasts . It also inhibits Eimeria tenella (EC50 = 72 nM), Neospora caninum (EC50 = 58 nM), and Plasmodium falciparum (EC50 = 1.2 µM), though less potent than dihydroartemisinin (EC50 = 3.2 nM). Efficacy varies due to structural differences in PRP4K orthologs .
What experimental approaches were used to determine the structural basis of this compound's selectivity for TgPRP4K?
The binding mechanism was resolved via X-ray crystallography (PDB: 7Q4A). Phaser-2.1 and Phenix software were used for molecular replacement and refinement, revealing this compound occupies the ATP-binding pocket of TgPRP4K. Key interactions include:
- Hydrophobic zones : Cyclopropanecarbonylamino group with W649, L650, and A595.
- DFG motif stabilization : Difluorophenyl ring stacking between F647 and F715.
- Allosteric cavity binding : Cyclopropane-1,1-dicarboxamide interaction with E612 and L616 .
Human PRPF4B lacks these structural features, explaining this compound’s parasite specificity .
How can researchers analyze and validate resistance mutations in this compound-treated parasites?
Resistance studies involve EMS mutagenesis followed by EC50 shift assays. For example, TgPRP4K mutations (F647S, L686F) reduced this compound sensitivity by 50–180×. CRISPR-Cas9 editing of mutant alleles confirmed causality. RNA-Seq and plaque assays further validated impaired splicing and lytic cycle arrest in resistant strains . Contradictory mutations (e.g., non-coding SNVs) should be excluded via functional validation .
What methodologies ensure the reproducibility of this compound's anti-parasitic effects in academic research?
Key steps include:
- Standardized EC50 assays : Use luciferase-expressing parasites (e.g., RHΔku80 UPRT::NLuc-P2A-EmGFP) for high-throughput screening .
- Data transparency : Raw RNA-Seq data (SRA: PRJNA774463), proteomics (PRIDE: PXD029455), and crystallographic coordinates (PDB: 7Q4A) are publicly available .
- Dose consistency : Apply 300 nM this compound (10× EC50) for resistance selection and validate with plaque reduction assays .
How does this compound's cidal effect differ from the static effects of traditional antiparasitic drugs like pyrimethamine?
This compound is cidal, as evidenced by irreversible growth arrest and lack of plaque regrowth post-treatment. Pyrimethamine, a static dihydrofolate reductase inhibitor, allows parasite recovery after drug withdrawal. Mechanistically, this compound disrupts splicing via TgPRP4K inhibition, causing lethal transcriptome-wide errors, while pyrimethamine reversibly blocks folate synthesis .
What are the key considerations when designing a drug repurposing screen for parasitic diseases?
- Compound library : Prioritize FDA-approved, cell-permeable drugs with known safety profiles (e.g., tyrosine kinase inhibitors) .
- Secondary assays : Use orthogonal methods (e.g., FLAIR isoform quantification, proteomics) to confirm target engagement .
- Species-specific adaptation : Account for evolutionary divergence in kinase domains (e.g., TgPRP4K vs. human PRPF4B) .
- Collaborative workflows : Leverage structural biology facilities (e.g., EMBL’s MASSIF-1 beamline) for rapid crystallographic validation .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。